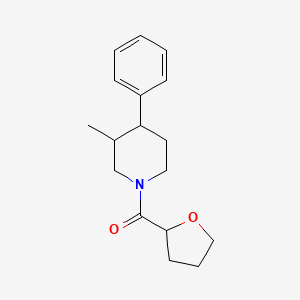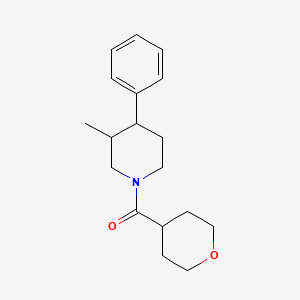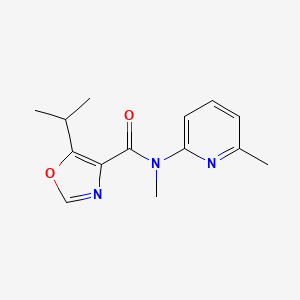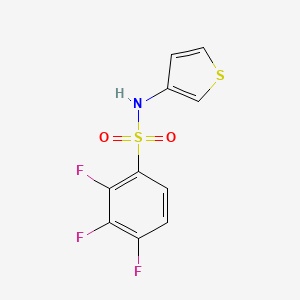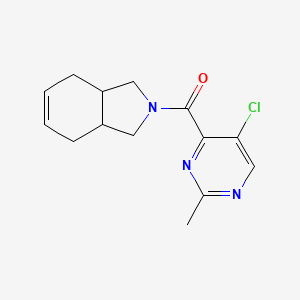
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659, and it belongs to the class of selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development of immune cells, and its inhibition has been linked to the treatment of various autoimmune diseases and cancers.
Mechanism of Action
TAK-659 selectively binds to 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one, inhibiting its activity and preventing the activation of downstream signaling pathways. This compound plays a crucial role in the development and activation of immune cells, particularly B cells. Inhibition of this compound leads to a decrease in B cell activation and proliferation, reducing the production of autoantibodies and cytokines that contribute to autoimmune diseases. In cancer cells, this compound inhibition leads to cell cycle arrest and apoptosis, reducing tumor growth and metastasis.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce disease activity in animal models of autoimmune diseases, including rheumatoid arthritis and lupus. In cancer models, TAK-659 has been shown to reduce tumor growth and metastasis, leading to improved survival rates. TAK-659 has also been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. Its high selectivity for 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one makes it an ideal tool for studying the role of this compound in various diseases and cellular processes. Its potent inhibitory activity allows for the investigation of the downstream effects of this compound inhibition, providing insights into the mechanisms underlying disease pathogenesis. However, TAK-659 has some limitations for lab experiments. Its high selectivity for this compound may limit its use in studying the effects of other kinases on disease pathogenesis. Additionally, its potency may require the use of high concentrations, which can lead to off-target effects and non-specific inhibition.
Future Directions
There are several future directions for the study of TAK-659. One area of research is the development of combination therapies that target multiple signaling pathways involved in disease pathogenesis. Another area of research is the investigation of the effects of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one inhibition on the immune system and the development of new therapies that modulate the immune response. Additionally, the development of new this compound inhibitors with improved selectivity and potency may lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting from the reaction of 3-chloro-4-methylbenzene sulfonamide with 2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole in the presence of a base. The resulting compound is then reacted with 1,3-dibromo-2-propanol in the presence of a catalyst to yield TAK-659. The synthesis of TAK-659 has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one, with high selectivity over other kinases. This compound inhibition has been linked to the treatment of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. TAK-659 has also been studied for its potential in the treatment of certain types of cancers, including lymphoma and leukemia.
properties
IUPAC Name |
1-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c1-10-9-11-5-3-4-6-12(11)14(10)13(15)7-8-18(2,16)17/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMVUTARNKFRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
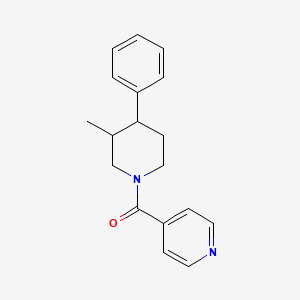
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)
